4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide
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Overview
Description
Microcrystalline cellulose is a refined form of cellulose, a naturally occurring polymer found in the cell walls of plants. It is composed of glucose units connected by beta-1,4-glycosidic bonds. Microcrystalline cellulose is widely used in various industries due to its unique properties, such as its high degree of crystallinity, insolubility in water, and resistance to reagents .
Preparation Methods
Microcrystalline cellulose can be synthesized from alpha-cellulose precursor through several methods, including:
Reactive Extrusion: This involves the use of mechanical force and heat to break down cellulose into microcrystalline cellulose.
Enzyme Mediated: Enzymes are used to selectively hydrolyze the amorphous regions of cellulose, leaving behind the crystalline regions.
Mechanical Grinding: This method uses mechanical force to break down cellulose into smaller particles.
Ultrasonication: High-frequency sound waves are used to break down cellulose into microcrystalline cellulose.
Steam Explosion: This method involves the use of high-pressure steam to break down cellulose.
Acid Hydrolysis: Mineral acids such as sulfuric acid, hydrochloric acid, and hydrobromic acid are used to hydrolyze cellulose, breaking down the amorphous regions and leaving behind the crystalline regions
Chemical Reactions Analysis
Microcrystalline cellulose undergoes various chemical reactions, including:
Oxidation: Microcrystalline cellulose can be oxidized using reagents such as sodium periodate, leading to the formation of dialdehyde cellulose.
Reduction: Reduction of microcrystalline cellulose can be achieved using reducing agents like sodium borohydride.
Common reagents used in these reactions include mineral acids, bases, and oxidizing agents. The major products formed from these reactions are various cellulose derivatives with different functional properties.
Scientific Research Applications
Microcrystalline cellulose has a wide range of scientific research applications, including:
Pharmaceuticals: It is used as an excipient in tablet formulations due to its excellent compressibility and binding properties.
Food Industry: It is used as a texturizer, anti-caking agent, fat substitute, emulsifier, extender, and bulking agent.
Biomedical Applications: It is used in tissue engineering, drug delivery systems, and as a scaffold for cell culture.
Environmental Applications: Microcrystalline cellulose is used in water remediation and as an adsorbent for heavy metals and dyes.
Mechanism of Action
Microcrystalline cellulose exerts its effects through its physical and chemical properties. Its high degree of crystallinity and insolubility in water make it an excellent excipient in pharmaceuticals, providing stability and controlled release of active ingredients. In environmental applications, its high surface area and porosity allow it to adsorb pollutants effectively .
Comparison with Similar Compounds
Microcrystalline cellulose can be compared with other cellulose derivatives such as:
Cellulose Nanocrystals: These are smaller in size and have a higher surface area compared to microcrystalline cellulose, making them more effective as reinforcing agents in composites.
Carboxymethyl Cellulose: This derivative is water-soluble and is used as a thickener and stabilizer in various applications.
Cellulose Acetate: This derivative is used in the production of films and fibers due to its excellent mechanical properties.
Microcrystalline cellulose is unique due to its high degree of crystallinity, which provides excellent mechanical properties and stability in various applications.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c13-12(17)9-3-1-8(2-4-9)7-14-10(15)5-6-11(14)16/h5-6,8-9H,1-4,7H2,(H2,13,17) |
InChI Key |
IBLSXJXHUXUHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.